tert-Butyl (R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by its unique diazaspiro framework, which includes two nitrogen atoms within a nonane ring system. The tert-butyl group and the carboxylate functionality add to its chemical diversity, making it a valuable compound in various fields of research and industry.
Preparation Methods
The synthesis of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the tert-butyl and carboxylate groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
Chemical Reactions Analysis
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Scientific Research Applications
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s diazaspiro structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
tert-Butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical and biological properties.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound has a different ring size, which can affect its reactivity and applications
Properties
Molecular Formula |
C13H24N2O2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl (6R)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-10-7-13(5-6-14-10)8-15(9-13)11(16)17-12(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1 |
InChI Key |
YGDKCDSMRAWJHY-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Canonical SMILES |
CC1CC2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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